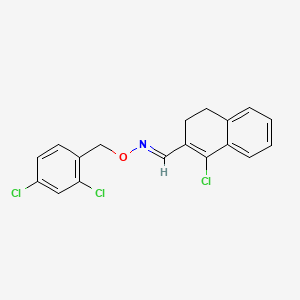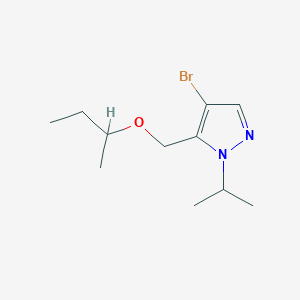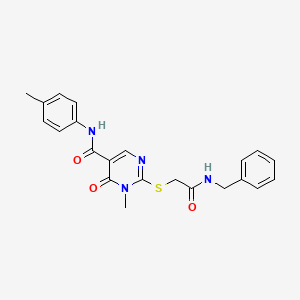
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with chlorine and an oxime group attached to a dichlorobenzyl moiety.
Métodos De Preparación
The synthesis of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps. The initial step often includes the chlorination of 3,4-dihydro-2-naphthalenecarbaldehyde to introduce the chlorine atom at the desired position. This is followed by the formation of the oxime group through the reaction of the aldehyde with hydroxylamine hydrochloride under acidic conditions. The final step involves the reaction of the oxime with 2,4-dichlorobenzyl chloride to form the desired compound .
Análisis De Reacciones Químicas
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their function .
Comparación Con Compuestos Similares
Similar compounds to 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime include:
- 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde hydrazone
- 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde semicarbazone
- 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylsemicarbazone These compounds share a similar naphthalene core but differ in the functional groups attached, which can significantly alter their chemical properties and applications .
Propiedades
IUPAC Name |
(E)-1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3NO/c19-15-8-7-14(17(20)9-15)11-23-22-10-13-6-5-12-3-1-2-4-16(12)18(13)21/h1-4,7-10H,5-6,11H2/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFROOBAVJFJS-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2667536.png)

![2-Prop-2-enoyl-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B2667539.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate](/img/structure/B2667547.png)

![1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2667549.png)


![1-(4-fluorobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2667552.png)


![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2667557.png)
